Methyltetrazine-PEG2-DBCO

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C32H30N6O4 |

|---|---|

Peso molecular |

562.6 g/mol |

Nombre IUPAC |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethyl]-4-oxobutanamide |

InChI |

InChI=1S/C32H30N6O4/c1-23-34-36-32(37-35-23)26-12-14-28(15-13-26)42-21-20-41-19-18-33-30(39)16-17-31(40)38-22-27-8-3-2-6-24(27)10-11-25-7-4-5-9-29(25)38/h2-9,12-15H,16-22H2,1H3,(H,33,39) |

Clave InChI |

LJLWQUVWXUTVLI-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |

Origen del producto |

United States |

Foundational & Exploratory

What is the structure of Methyltetrazine-PEG2-DBCO?

An In-depth Technical Guide to Methyltetrazine-PEG2-DBCO

Core Structure and Properties

This compound is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation and drug development.[1][2] Its structure is meticulously designed to connect two different molecules with high specificity and efficiency through two independent bioorthogonal reactions. This molecule is composed of three key components: a methyltetrazine moiety, a dibenzocyclooctyne (DBCO) group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][3]

The methyltetrazine group is reactive towards trans-cyclooctene (B1233481) (TCO) and other strained alkenes via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[4][5][6][7] This reaction is known for its exceptionally fast kinetics, making it one of the most rapid bioorthogonal reactions available.[4][5][6][7] The DBCO group, on the other hand, reacts with azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][3][8] The PEG2 spacer, consisting of two ethylene (B1197577) glycol units, enhances the solubility of the molecule in aqueous buffers, which is crucial for biological applications.[3][4][6]

The unique architecture of this compound allows for the precise and covalent linkage of two different biomolecules, such as proteins, peptides, or nucleic acids, that have been pre-functionalized with either an azide (B81097) or a TCO group.[2][3] This dual reactivity enables the construction of complex bioconjugates and has found widespread use in applications like fluorescent imaging, drug delivery, and proteomics.[1][4]

Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₃₀N₆O₄ | [9][10] |

| Molecular Weight | 562.6 g/mol | [1][3][9][10] |

| Purity | Typically >95% | [1][9][10] |

| Physical Form | Red oil or solid | [5] |

| Solubility | Soluble in DMSO, DMF, THF, and DCM | [4][5][6] |

| Storage Conditions | -20°C | [4][5][6][11] |

Molecular Structure and Bioorthogonal Reactivity

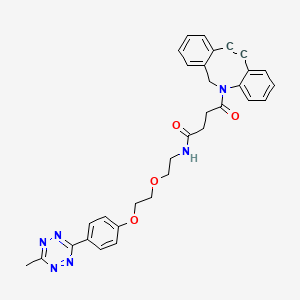

The structure of this compound is defined by its three functional components. The following diagram illustrates this modular arrangement.

References

- 1. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Methyltetrazine-PEG2-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glycomindsynth.com [glycomindsynth.com]

- 10. glycomindsynth.com [glycomindsynth.com]

- 11. Methyltetrazine-PEG2-bis-PEG3-DBCO | BroadPharm [broadpharm.com]

An In-depth Technical Guide on the Mechanism of Action for Methyltetrazine-PEG2-DBCO in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. Among the most prominent of these is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles. This guide provides a detailed examination of the mechanism of action involving methyltetrazine and dibenzocyclooctyne (DBCO), two key reagents in bioorthogonal chemistry. While "Methyltetrazine-PEG2-DBCO" may refer to a bifunctional linker used in specific applications, this guide will focus on the fundamental reaction between the methyltetrazine and DBCO moieties, often facilitated by a polyethylene (B3416737) glycol (PEG) linker for improved solubility and biocompatibility.[1][2][3][4]

Core Principles of the Methyltetrazine-DBCO Reaction

The reaction between a methyltetrazine and DBCO is a cornerstone of bioorthogonal chemistry, allowing for the specific and efficient conjugation of biomolecules in complex biological environments.[5] This reaction is a type of IEDDA cycloaddition, which is characterized by its exceptionally fast kinetics and the absence of a need for a catalyst, such as copper, which can be toxic to living systems.[6][7][8]

Key Features:

-

Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (aqueous solution, neutral pH, and ambient temperature) without the need for cytotoxic catalysts.[1][5][8]

-

High Selectivity: The methyltetrazine and DBCO groups are highly selective for each other and do not react with other functional groups typically found in biological systems.[5][9]

-

Rapid Kinetics: The IEDDA reaction between tetrazines and strained alkenes like DBCO is one of the fastest bioorthogonal reactions known, enabling conjugation at low concentrations.[5][10][11]

-

Stability: The resulting dihydropyridazine (B8628806) linkage is stable under physiological conditions.[1][2]

The Reaction Mechanism: An Inverse-Electron-Demand Diels-Alder Cycloaddition

The underlying mechanism of the methyltetrazine-DBCO reaction is an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[12][13] In this reaction, the electron-poor tetrazine acts as the diene, and the electron-rich, strained DBCO acts as the dienophile.

The reaction proceeds in the following steps:

-

Cycloaddition: The tetrazine and DBCO undergo a [4+2] cycloaddition to form a highly unstable, bicyclic intermediate.[7]

-

Retro-Diels-Alder: This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N2).[14] This step is irreversible and drives the reaction to completion.[12]

-

Product Formation: The loss of nitrogen results in the formation of a stable 4,5-dihydropyridazine derivative.[7] This product can then tautomerize to a more stable 1,4-dihydropyridazine, which can be subsequently oxidized to the final pyridazine (B1198779) product.[14]

The use of a PEG linker, such as PEG2, enhances the aqueous solubility of the reactants and can provide spatial separation between the conjugated molecules, which can be crucial in maintaining their biological activity.[5]

Quantitative Data

The kinetics of the methyltetrazine-DBCO reaction are a key advantage for its use in bioconjugation. The following table summarizes typical reaction parameters.

| Parameter | Value | Conditions | Reference(s) |

| Second-Order Rate Constant (k2) | Up to 10^5 M⁻¹s⁻¹ | Aqueous buffer, 37°C | [11] |

| Reaction Time | Minutes to a few hours | Micromolar concentrations | [15][16] |

| Stability of Linkage | Stable in physiological conditions | pH 7.4, 37°C | [1][2] |

| Wavelength for Monitoring | ~520 nm (disappearance of tetrazine) | Spectrophotometry | [12] |

Note: The specific rate constant can vary depending on the substituents on the tetrazine and the specific structure of the cyclooctyne.[17] For instance, a kinetically slower but more stable and water-soluble tetrazine, 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine, showed no significant reaction with DBCO-PEG4-acid over 48 hours at 37°C in PBS, while other tetrazines can react much more rapidly.[18]

Experimental Protocols

Below are generalized protocols for the labeling of a protein with DBCO and subsequent conjugation with a methyltetrazine-functionalized molecule.

Protocol for Antibody Labeling with DBCO-NHS Ester

This protocol describes the functionalization of an antibody with DBCO moieties using an N-hydroxysuccinimide (NHS) ester.[19]

Materials:

-

Antibody solution (e.g., in PBS)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Antibody Preparation: If necessary, remove any interfering substances like BSA or gelatin from the antibody solution. Concentrate the antibody to approximately 1 mg/mL.[19]

-

DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[19]

-

Labeling Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be around 20%. Incubate for 60 minutes at room temperature with gentle mixing.[19]

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[19]

-

Purification: Remove excess, unreacted DBCO-NHS ester and quenching buffer using a desalting column equilibrated with PBS. The DBCO-labeled antibody is now ready for conjugation.[19]

Protocol for Copper-Free Click Chemistry Conjugation

This protocol details the conjugation of the DBCO-labeled antibody with a methyltetrazine-functionalized molecule.[20]

Materials:

-

DBCO-labeled antibody

-

Methyltetrazine-functionalized molecule (e.g., a fluorescent dye or drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare a solution of the DBCO-labeled antibody in the reaction buffer. Dissolve the methyltetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).

-

Conjugation Reaction: Mix the DBCO-labeled antibody with a 2-4x molar excess of the methyltetrazine-functionalized molecule.[19]

-

Incubation: Incubate the reaction mixture overnight at 4°C or for 30 minutes to 2 hours at room temperature or 37°C.[16][19] The progress of the reaction can be monitored by the disappearance of the pink color of the tetrazine.[16]

-

Purification (Optional): If necessary, the final conjugate can be purified from unreacted starting materials using size-exclusion chromatography or HPLC.[19]

Applications in Research and Drug Development

The methyltetrazine-DBCO click chemistry has found widespread applications in various fields due to its robustness and biocompatibility.[6][21]

-

Drug Discovery and Development: This chemistry is utilized in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy and in the development of novel drug delivery systems.[3][6][7]

-

Bioconjugation and Labeling: It is widely used for the site-specific labeling of proteins, nucleic acids, and other biomolecules with fluorescent probes, affinity tags, or other reporter molecules for imaging and diagnostic purposes.[7][22][23]

-

Materials Science: The reaction is employed in the development of advanced biomaterials and smart polymers.[3]

-

Radiochemistry: The rapid kinetics make it ideal for the synthesis of radiotracers for PET and SPECT imaging.[7][11][22]

References

- 1. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. DBCO-SS-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. chemimpex.com [chemimpex.com]

- 4. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]

- 5. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 7. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 8. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 9. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]

- 13. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. dash.harvard.edu [dash.harvard.edu]

- 18. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. help.lumiprobe.com [help.lumiprobe.com]

- 20. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. mdpi.com [mdpi.com]

- 23. Site-Specific Protein Labeling with Tetrazine Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Properties of Methyltetrazine-PEG2-DBCO as a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG2-DBCO is a heterobifunctional linker that has emerged as a powerful tool in the field of bioconjugation, particularly for the development of complex biomolecules such as antibody-drug conjugates (ADCs). Its unique architecture, featuring a methyltetrazine moiety, a dibenzocyclooctyne (DBCO) group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables precise and efficient coupling of molecules through two distinct bioorthogonal "click" reactions. This guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of this compound.

Core Properties of this compound

The utility of this compound stems from its well-defined chemical structure, which imparts specific functionalities and advantages in bioconjugation strategies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. The PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which is particularly beneficial when working with hydrophobic molecules.[1][2]

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₃₀N₆O₄ | [3] |

| Molecular Weight | 562.62 g/mol | [4] |

| CAS Number | 2698340-95-1 | [3][4] |

| Appearance | Red solid/foam | [5][6] |

| Purity | Typically >95% (HPLC) | [1] |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM, THF, acetonitrile); enhanced solubility in aqueous buffers due to the PEG spacer. | [5][6][7] |

| Storage Conditions | -20°C, desiccated | [5][6] |

Principles of Reactivity and Applications

This compound possesses two bioorthogonal reactive handles, allowing for sequential or orthogonal conjugation strategies.[1][8] This dual reactivity is central to its application in creating complex molecular constructs.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-functionalized molecules in a highly efficient and catalyst-free "click" reaction.[] This reaction is ideal for conjugating sensitive biomolecules as it proceeds under mild, physiological conditions.[]

-

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine moiety undergoes an extremely rapid and selective reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[10][11] This iEDDA reaction is one of the fastest bioorthogonal reactions known, enabling efficient labeling at very low concentrations.[10][12]

The PEG2 spacer plays a crucial role by not only improving solubility but also by providing spatial separation between the conjugated molecules, which can help to preserve the biological activity of proteins or antibodies by minimizing steric hindrance.[5][13][14]

Reaction Kinetics

The reaction rates of the two click functionalities of this compound are critical for designing conjugation experiments. The table below provides typical second-order rate constants for these reactions. It is important to note that the exact rate can be influenced by the specific reaction partners, solvent, and temperature.

| Reaction | Dienophile/Dipolarophile | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| iEDDA | trans-cyclooctene (TCO) | 1,000 - 30,000 | [10][15] |

| SPAAC | Azide | 0.1 - 2.0 | [16] |

Experimental Protocols

The following protocols provide a general framework for using this compound in a two-step bioconjugation strategy. This example describes the initial conjugation of an azide-containing molecule to the DBCO moiety, followed by the reaction of the methyltetrazine group with a TCO-functionalized protein.

Step 1: Conjugation of an Azide-Containing Molecule via SPAAC

This protocol outlines the reaction of this compound with an azide-functionalized small molecule (e.g., a drug or fluorescent dye).

Materials:

-

This compound

-

Azide-containing molecule

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-containing molecule with a 1.1 to 1.5-fold molar excess of the this compound stock solution.

-

If necessary, add reaction buffer to ensure the final concentration of the organic solvent is compatible with the stability of the reactants (typically <10% v/v).

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS or HPLC.

-

-

Purification (Optional but Recommended):

-

If the subsequent application requires a purified conjugate, the product can be purified from excess linker using reverse-phase HPLC.

-

Step 2: Conjugation to a TCO-Modified Protein via iEDDA

This protocol describes the reaction of the Methyltetrazine-PEG2-conjugate from Step 1 with a protein that has been functionalized with TCO groups.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Purified Methyltetrazine-PEG2-conjugate from Step 1

-

Quenching reagent (optional, e.g., excess TCO-containing small molecule)

Procedure:

-

Reaction Setup:

-

Add the Methyltetrazine-PEG2-conjugate to the solution of the TCO-modified protein. A 1.5 to 5-fold molar excess of the tetrazine conjugate over the TCO-modified protein is typically recommended to drive the reaction to completion.

-

-

Incubation:

-

Incubate the reaction for 30-60 minutes at room temperature. Due to the rapid kinetics of the iEDDA reaction, shorter reaction times are often sufficient.

-

-

Quenching (Optional):

-

To quench any unreacted methyltetrazine groups, a small molecule containing a TCO group can be added to the reaction mixture.

-

-

Purification of the Final Conjugate:

-

Remove excess, unreacted Methyltetrazine-PEG2-conjugate and other small molecules using a desalting column or size-exclusion chromatography (SEC).[17] The column should be equilibrated with a buffer suitable for the final application (e.g., PBS, pH 7.4).

-

-

Analysis of the Final Conjugate:

Mandatory Visualizations

The following diagrams illustrate the key reactions and a general workflow for the use of this compound.

Conclusion

This compound is a versatile and powerful heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its dual bioorthogonal reactivity, coupled with the beneficial properties of the PEG spacer, makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. By understanding its core properties and following robust experimental protocols, scientists can effectively leverage this linker to advance their research and develop novel molecular entities with enhanced therapeutic and diagnostic potential.

References

- 1. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purepeg.com [purepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyltetrazine-PEG7-DBCO | BroadPharm [broadpharm.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. conju-probe.com [conju-probe.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. precisepeg.com [precisepeg.com]

- 15. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyltetrazine-PEG2-DBCO for Bioconjugation Novices

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, the precise and efficient linking of molecules is paramount. Methyltetrazine-PEG2-DBCO has emerged as a powerful heterobifunctional linker, enabling the straightforward conjugation of two different molecules with high specificity and efficiency. This guide provides a comprehensive overview of its core properties, reaction mechanisms, and practical applications, with a focus on providing foundational knowledge for researchers new to bioconjugation.

This compound is a versatile molecule comprised of three key components: a highly reactive methyltetrazine moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. This unique structure allows for two distinct and orthogonal bioorthogonal "click" reactions, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted therapies, and advanced molecular imaging agents.

Core Properties and Reaction Chemistry

The utility of this compound stems from its two distinct reactive ends, which can be addressed in a sequential or orthogonal manner. The central PEG2 linker enhances the solubility of the molecule in aqueous buffers, a critical feature for most biological applications.

The Two-Fold Reactive Nature

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition : The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is characterized by its high speed and bioorthogonality, proceeding efficiently in complex biological media without interfering with native functional groups.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : The DBCO group reacts specifically with azide-functionalized molecules. This reaction is also a type of "click chemistry" that is copper-free, making it highly biocompatible for use in living systems.

The orthogonality of these two reactions is a key advantage; the methyltetrazine will not react with the azide, and the DBCO will not react with the TCO, allowing for precise control over the conjugation process.

Quantitative Data

The efficiency of bioconjugation reactions is critically dependent on their kinetics. The following table summarizes the key quantitative data for the reactions involving this compound.

| Parameter | Methyltetrazine-TCO Reaction | DBCO-Azide Reaction | Reference(s) |

| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | |

| Second-Order Rate Constant (k) | 800 - 30,000 M⁻¹s⁻¹ | ~0.6 - 1.0 M⁻¹s⁻¹ | |

| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 6-9, room temperature | Aqueous buffers (e.g., PBS), room temperature | |

| Catalyst Required | No | No | |

| Stability of Linker Moiety | Methyltetrazine is moderately stable in aqueous solution. | DBCO is highly stable. |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing a heterobifunctional linker like this compound. These protocols are adapted from established procedures for similar molecules and should be optimized for specific applications.

Protocol 1: Two-Step Protein-Small Molecule Conjugation

This protocol describes the sequential conjugation of a TCO-modified protein and an azide-containing small molecule (e.g., a fluorescent dye or drug) using this compound.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Azide-containing small molecule

-

Anhydrous DMSO

-

Size-exclusion chromatography (SEC) column or dialysis cassettes

Procedure:

-

Step 1: Reaction of this compound with TCO-modified Protein a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). b. To the TCO-modified protein solution, add the this compound stock solution to achieve a 1.5 to 5-fold molar excess of the linker. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. d. Purify the resulting protein-linker conjugate using a desalting column or dialysis to remove excess, unreacted this compound.

-

Step 2: Reaction of Protein-Linker Conjugate with Azide-Small Molecule a. Prepare a stock solution of the azide-containing small molecule in a compatible solvent (e.g., DMSO). b. Add the azide-small molecule stock solution to the purified protein-linker conjugate. A 5 to 10-fold molar excess of the small molecule is typically used. c. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. d. Purify the final protein-small molecule conjugate using SEC to remove the unreacted small molecule.

-

Characterization: a. Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

Protocol 2: Pre-targeting Workflow for In Vivo Imaging

This protocol outlines a general procedure for a pre-targeting strategy where a TCO-modified antibody is administered first, followed by a smaller, radiolabeled molecule conjugated to this compound.

Materials:

-

TCO-modified antibody specific to the target of interest

-

This compound

-

Azide-functionalized radiolabel (e.g., a chelator for a radionuclide)

-

Animal model with the target of interest

Procedure:

-

Preparation of the Imaging Agent: a. Conjugate the azide-functionalized radiolabel to this compound via the DBCO-azide reaction as described in Protocol 1, Step 2. b. Purify the resulting Methyltetrazine-PEG2-radiolabel conjugate.

-

In Vivo Administration: a. Administer the TCO-modified antibody to the animal model and allow sufficient time for it to accumulate at the target site and clear from circulation (typically 24-72 hours). b. Administer the purified Methyltetrazine-PEG2-radiolabel conjugate. c. The fast IEDDA reaction will occur in vivo at the target site, concentrating the radiolabel.

-

Imaging: a. At appropriate time points after the administration of the imaging agent, perform imaging (e.g., PET or SPECT) to visualize the distribution of the radiolabel.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms and a general experimental workflow for dual-labeling.

Caption: Orthogonal reactivity of this compound.

Caption: Workflow for dual-labeling of a protein.

The Pivotal Role of the PEG2 Spacer in Methyltetrazine-PEG2-DBCO Functionality: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a polyethylene (B3416737) glycol (PEG) spacer in bifunctional linkers is a cornerstone of modern bioconjugation, profoundly influencing the stability, solubility, and in vivo performance of complex biologics. This technical guide delves into the specific role of the short PEG2 spacer in the context of the increasingly utilized Methyltetrazine-PEG2-DBCO linker. This molecule is a key player in the realm of bioorthogonal chemistry, enabling precise and efficient conjugation of biomolecules for applications ranging from targeted drug delivery to advanced in vivo imaging.

Core Principles: The Function of the PEG2 Spacer

The this compound linker is comprised of three key functional moieties: a methyltetrazine group for rapid, bioorthogonal "click" chemistry with trans-cyclooctene (B1233481) (TCO), a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azides, and a central PEG2 spacer. While seemingly a simple component, the discrete two-unit polyethylene glycol chain plays a multifaceted role that is critical to the overall functionality of the linker.

The primary functions of the PEG2 spacer include:

-

Enhanced Hydrophilicity and Solubility: Many therapeutic payloads and fluorescent dyes are inherently hydrophobic. The hydrophilic nature of the PEG2 spacer increases the overall water solubility of the entire conjugate, mitigating the risk of aggregation, which can diminish efficacy and trigger an immune response. This is particularly crucial in the development of antibody-drug conjugates (ADCs) where hydrophobic drugs are attached to a large protein.[1][2][3][4][5][6][7]

-

Modulation of Steric Hindrance: The defined length of the PEG2 spacer provides critical spatial separation between the conjugated biomolecules. A very short linker might lead to steric clash, potentially impairing the biological activity of a protein or antibody. Conversely, an excessively long PEG chain could wrap around the conjugate, hindering access to its target. The PEG2 spacer often represents a favorable balance for many applications.[2][8][9][10][11][12]

-

Improved Pharmacokinetics: By increasing the hydrophilicity and providing a degree of shielding, the PEG2 spacer can contribute to a longer circulation half-life and alter the biodistribution of the bioconjugate. This can lead to improved drug exposure at the target site and a better overall therapeutic index.[7]

-

Biocompatibility: PEG is well-established as a biocompatible polymer, reducing the immunogenicity of the resulting bioconjugate.[5]

Quantitative Data Presentation

While specific head-to-head quantitative data for this compound versus longer PEG variants is often application-dependent and proprietary, the following tables summarize representative data on the general impact of PEGylation and the properties of the reactive moieties.

| Property | Short PEG Spacer (e.g., PEG2, PEG4) | Long PEG Spacer (e.g., PEG12, PEG24) | References |

| Solubility | Moderate increase | Significant increase | [2][4] |

| Steric Hindrance | Less likely to interfere with target binding | Can potentially interfere with target binding | [2][8][11][12] |

| Flexibility | Limited | High | [9] |

| Aggregation Reduction | Effective for moderately hydrophobic molecules | Highly effective for very hydrophobic molecules | [2] |

| Parameter | Value | References |

| Methyltetrazine-TCO Reaction Rate (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹ (highly dependent on tetrazine and TCO structure) | [3][13] |

| DBCO-Azide Reaction Rate (k₂) | ~1 M⁻¹s⁻¹ | [14] |

| DBCO Stability in Aqueous Buffer | Can lose 3-5% reactivity over 4 weeks at 4°C or -20°C | [4] |

Key Experimental Protocols

Detailed methodologies for the use of this compound in common bioconjugation applications are provided below.

Antibody Conjugation via DBCO Moiety

This protocol describes the conjugation of an azide-containing molecule to an antibody that has been functionalized with this compound.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound-NHS ester

-

Anhydrous DMSO or DMF

-

Azide-modified molecule (e.g., drug, fluorophore)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to remove any amine-containing buffers or stabilizers.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

Activation of Antibody with this compound-NHS ester:

-

Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 20%.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of DBCO-functionalized Antibody:

-

Remove excess, unreacted linker using a spin desalting column or by dialysis against PBS.

-

-

Copper-Free Click Reaction:

-

Add the azide-modified molecule to the purified DBCO-functionalized antibody at a 2- to 5-fold molar excess.

-

Incubate the reaction overnight at 4°C. The reaction time may vary depending on the specific reactants.

-

-

Final Purification:

-

Purify the final antibody conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted azide-modified molecules.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) or degree of labeling (DOL) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

-

Cell Surface Labeling

This protocol outlines the labeling of cells that have been metabolically engineered to express azide (B81097) groups on their surface glycoproteins.

Materials:

-

Cells cultured with an azide-functionalized sugar (e.g., Ac4ManNAz)

-

This compound conjugated to a fluorescent probe

-

Cell culture medium

-

PBS (pH 7.4)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture cells in the presence of an azide-functionalized sugar for 2-3 days to allow for metabolic incorporation into cell surface glycans.

-

Harvest the cells and wash them twice with PBS.

-

-

Cell Labeling:

-

Resuspend the cells in fresh cell culture medium or PBS containing the this compound-fluorophore conjugate at a concentration of 10-50 µM.

-

Incubate the cells for 30-60 minutes at 37°C.

-

-

Washing:

-

Wash the cells three times with PBS to remove any unreacted probe.

-

-

Analysis:

-

Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity or visualize them using fluorescence microscopy.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and logical relationships relevant to the application of this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) development.

Caption: Workflow for pre-targeted in vivo imaging.

Conclusion

The this compound linker is a powerful and versatile tool in the field of bioconjugation. The integral PEG2 spacer, while short, is a critical design element that imparts favorable physicochemical properties to the resulting conjugates. It enhances solubility, provides optimal spacing to reduce steric hindrance, and improves the overall biocompatibility and pharmacokinetic profile. The careful consideration of the role of this spacer is paramount for the successful design and implementation of advanced biologics, including antibody-drug conjugates and agents for targeted in vivo imaging. Researchers and drug development professionals can leverage the unique properties of the this compound linker to create highly specific and effective therapeutic and diagnostic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. interchim.fr [interchim.fr]

- 5. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 8. benchchem.com [benchchem.com]

- 9. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 14. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyltetrazine-PEG2-DBCO: Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Methyltetrazine-PEG2-DBCO, a heterobifunctional linker widely utilized in bioorthogonal chemistry. The information presented herein is intended to support researchers and professionals in the fields of drug development, chemical biology, and molecular imaging in the effective application of this versatile reagent.

Core Properties of this compound

This compound is a key reagent in advanced bioconjugation techniques. It incorporates a methyltetrazine moiety for rapid and specific reaction with trans-cyclooctene (B1233481) (TCO) via an inverse-electron-demand Diels-Alder (iEDDA) reaction, and a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances its hydrophilic properties.[4][5][6] This dual functionality allows for the precise and efficient construction of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[2]

Data Presentation

Solubility Characteristics

The solubility of this compound is a critical factor for its application in both organic and aqueous environments. The presence of the PEG spacer significantly enhances its solubility in aqueous buffers.[5][6]

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | Soluble | [5][6] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [5][6][7] |

| Dichloromethane (DCM) | Soluble | [5][6] |

| Tetrahydrofuran (THF) | Soluble | [5][6] |

| Acetonitrile | Soluble | [5] |

| Aqueous Buffers (e.g., PBS) | Enhanced solubility due to PEG spacer | [4][5][6] |

Stability and Storage Recommendations

Proper storage and handling are paramount to maintain the reactivity and integrity of this compound.

| Condition | Recommendation | Duration | Reference |

| Long-term Storage | -20°C, desiccated, protected from light | Months to years | [5][6][7] |

| Short-term Storage | 0 - 4°C, desiccated, protected from light | Days to weeks | [7] |

| Shipping | Ambient temperature | A few weeks | [7] |

| In Solution (DBCO moiety) | 4°C or -20°C | Up to 4 weeks (with 3-5% loss of reactivity for DBCO-modified IgG) | [8] |

| Incompatible Buffers | Avoid buffers containing azides or thiols for long-term storage of DBCO-containing molecules. | [8] |

Experimental Protocols

The following are detailed methodologies for the two primary bioorthogonal reactions involving this compound.

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - DBCO Reaction

This protocol outlines the general procedure for conjugating an azide-containing molecule to the DBCO moiety of this compound.

Materials:

-

This compound

-

Azide-containing molecule (e.g., protein, peptide, small molecule)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other amine-free, azide-free buffer.

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

-

Dissolve or dilute the azide-containing molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL for proteins).[9]

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the azide-containing molecule solution. A 1.5 to 3-fold molar excess of the DBCO reagent over the azide (B81097) is recommended.[8]

-

The final concentration of the organic solvent (DMSO or DMF) should be kept low (ideally <10%) to avoid denaturation of proteins.

-

-

Incubation:

-

Purification:

-

Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[9]

-

-

Storage:

-

Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.[9]

-

Protocol 2: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction - Tetrazine Reaction

This protocol describes the conjugation of a TCO-containing molecule to the methyltetrazine moiety of a DBCO-conjugated molecule.

Materials:

-

Methyltetrazine-DBCO-conjugated molecule (from Protocol 1)

-

TCO-containing molecule

-

Reaction Buffer: PBS, pH 6.0-9.0.[11]

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Reagent Preparation:

-

Prepare the Methyltetrazine-DBCO-conjugated molecule in the reaction buffer.

-

Prepare the TCO-containing molecule in a compatible buffer.

-

-

Conjugation Reaction:

-

Mix the methyltetrazine-functionalized molecule and the TCO-containing molecule in the reaction buffer. A slight molar excess (1.05-1.5 fold) of the tetrazine-containing component is often used.[12]

-

-

Incubation:

-

Incubate the reaction at room temperature. The reaction is typically very fast and can be complete within 30-60 minutes.[12]

-

-

Purification:

-

If necessary, purify the final conjugate to remove any unreacted starting materials using standard techniques like SEC or dialysis.

-

-

Storage:

-

Store the final conjugate under appropriate conditions, typically at 4°C or frozen.

-

Mandatory Visualization

PROTAC Formation Workflow using this compound

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound as a linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]

- 5. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. medkoo.com [medkoo.com]

- 8. interchim.fr [interchim.fr]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. broadpharm.com [broadpharm.com]

- 12. interchim.fr [interchim.fr]

Unlocking Precision in Bioconjugation: A Technical Guide to Methyltetrazine-PEG2-DBCO

For Immediate Release

In the intricate world of targeted therapeutics and advanced diagnostics, the ability to selectively and efficiently link molecules is paramount. Methyltetrazine-PEG2-DBCO has emerged as a powerful and versatile tool for researchers, scientists, and drug development professionals, enabling the creation of complex bioconjugates with exceptional precision and stability. This technical guide delves into the core features, significant advantages, and practical applications of this innovative linker, providing a comprehensive resource for its effective implementation in the laboratory.

This compound is a heterobifunctional linker that plays a crucial role in the field of bioconjugation.[1] It is composed of a methyltetrazine moiety, a dibenzocyclooctyne (DBCO) group, and a short polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique architecture allows for a two-step sequential or one-pot orthogonal conjugation strategy, providing researchers with enhanced control over the assembly of their molecular constructs.

Core Features at a Glance

The distinct chemical entities within the this compound molecule each contribute to its overall utility:

-

Methyltetrazine: This moiety participates in the fastest known bioorthogonal reaction, the inverse-electron-demand Diels-Alder cycloaddition (IEDDA), with strained alkenes like trans-cyclooctene (B1233481) (TCO).[3][4][5] This reaction is characterized by its exceptional speed and selectivity, proceeding rapidly even at low concentrations and in complex biological media.[3][5]

-

DBCO (Dibenzocyclooctyne): As a strained alkyne, DBCO is highly reactive towards azides in a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction.[1][4] This reaction is also bioorthogonal, meaning it does not interfere with native biological functional groups.[4]

-

PEG2 Spacer: The short polyethylene glycol (PEG) spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous buffers, a critical feature for biological applications.[1][3][5]

Key Advantages in Bioconjugation and Drug Development

The strategic combination of these features translates into several significant advantages for researchers:

-

Exceptional Biocompatibility: Both the IEDDA and SPAAC reactions occur efficiently under mild, physiological conditions (pH, temperature), eliminating the need for cytotoxic copper catalysts or reducing agents that can damage sensitive biomolecules.[3][4][5]

-

Unprecedented Kinetics: The IEDDA reaction between tetrazine and TCO is the fastest bioorthogonal ligation currently available, enabling rapid and efficient conjugation even with low-abundance biomolecules.[3][4][5]

-

High Chemoselectivity: The methyltetrazine/TCO and DBCO/azide reaction pairs are mutually orthogonal, meaning they react specifically with their designated partners without cross-reactivity or interference with other functional groups found in biological systems.[3][4][5] This allows for precise control over the conjugation process.

-

Versatility in Application: This linker is a valuable tool in a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, in vivo imaging, and the creation of PROTACs (PROteolysis TArgeting Chimeras).[1][6][7][8]

Quantitative Data Summary

| Property | Value/Description | Source(s) |

| Molecular Weight | 562.63 g/mol | [9] |

| Molecular Formula | C32H30N6O4 | [9] |

| Purity | > 96% | [9] |

| Solubility | Soluble in DMSO, DCM, DMF | [10][11] |

| Storage Conditions | -20°C | [3][4][10] |

Experimental Protocols

While specific protocols will vary depending on the biomolecules and desired final construct, a general workflow for a two-step conjugation using this compound is outlined below.

Step 1: Azide Modification of Biomolecule A

-

Dissolve the biomolecule to be modified (e.g., a protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4).

-

Add an azide-containing labeling reagent (e.g., Azide-NHS ester) to the biomolecule solution. The molar excess of the labeling reagent will depend on the desired degree of labeling and should be optimized.

-

Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 1-4 hours).

-

Remove the excess, unreacted labeling reagent using a desalting column or dialysis.

-

Characterize the azide-modified biomolecule to determine the degree of labeling.

Step 2: DBCO Modification of Biomolecule B

-

Follow a similar procedure as in Step 1, but use a DBCO-containing labeling reagent (e.g., DBCO-NHS ester) to modify the second biomolecule.

Step 3: Conjugation using this compound

-

Dissolve the azide-modified Biomolecule A and this compound in a suitable reaction buffer. A slight molar excess of the linker is often used.

-

Allow the SPAAC reaction to proceed. Reaction times can vary from 1 to 12 hours at room temperature.

-

Purify the resulting Biomolecule A-PEG2-Methyltetrazine conjugate to remove unreacted linker.

-

Add the DBCO-modified Biomolecule B to the purified conjugate.

-

The IEDDA reaction will proceed rapidly. Allow the reaction to incubate for 1-2 hours at room temperature.

-

Purify the final bioconjugate (Biomolecule A-Linker-Biomolecule B) using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography.

-

Characterize the final conjugate to confirm its identity, purity, and functionality.

Visualizing the Workflow and Chemistry

To further elucidate the utility of this compound, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: Reaction mechanism of this compound.

Caption: General experimental workflow for bioconjugation.

References

- 1. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. DBCO-SS-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. Methyltetrazine-PEG2-tris-PEG3-DBCO | BroadPharm [broadpharm.com]

- 7. Methyltetrazine-PEG2-bis-PEG3-DBCO | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. precisepeg.com [precisepeg.com]

- 10. TCO-PEG2-DBCO | BroadPharm [broadpharm.com]

- 11. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]

Basic principles of inverse-electron-demand Diels-Alder reactions with Methyltetrazine-PEG2-DBCO.

An In-Depth Technical Guide on the Core Principles of Inverse-Electron-Demand Diels-Alder Reactions with Methyltetrazine-PEG2-DBCO

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Inverse-Electron-Demand Diels-Alder (IEDDA) Chemistry

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is a powerful tool in the field of bioconjugation, prized for its rapid kinetics and high specificity. It is a type of [4+2] cycloaddition that occurs between an electron-poor diene and an electron-rich dienophile, the opposite of the electronic demand in a normal Diels-Alder reaction.[1][2] This bioorthogonal reaction proceeds efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for applications in complex biological systems.[1][3]

The key to the IEDDA reaction's success in biological settings is the use of highly reactive, yet stable, reaction partners. Tetrazines, particularly 1,2,4,5-tetrazines, serve as the electron-poor diene component. Their reactivity can be tuned with different substituents.[4] The dienophile is typically a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO) or dibenzocyclooctyne (DBCO). The ring strain in these molecules significantly enhances their reactivity towards tetrazines.[4]

The reaction mechanism involves the formation of a six-membered dihydropyridazine (B8628806) ring, followed by the irreversible loss of nitrogen gas (N₂) to yield a stable pyridazine (B1198779) product.[5][6] This irreversible step drives the reaction to completion.

The Role of this compound

This compound is a heterobifunctional linker that incorporates two of the most powerful bioorthogonal reaction handles in one molecule.[7][8]

-

Methyltetrazine: This moiety serves as the electron-poor diene for the IEDDA reaction. The methyl group provides a balance of reactivity and stability to the tetrazine ring.[9] It readily and specifically reacts with strained alkenes like trans-cyclooctene (TCO).[1][3]

-

Dibenzocyclooctyne (DBCO): This is a strained alkyne that serves as a highly reactive partner for azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), another type of "click chemistry".[3][10]

-

PEG2 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous buffers, which is crucial for biological applications.[1]

This dual functionality allows for the sequential or simultaneous labeling of two different molecular targets, enabling the construction of complex bioconjugates. For instance, a protein can be modified with an azide (B81097), which is then reacted with the DBCO end of the linker. The now tetrazine-functionalized protein can then be reacted with a TCO-modified molecule, such as a fluorescent probe or a drug.[8][11]

Quantitative Data

The kinetics of IEDDA reactions are a key feature, often characterized by second-order rate constants. While the specific rate constant for the reaction of the methyltetrazine moiety of this compound with a DBCO-containing dienophile is not its intended and thus not typically measured reaction, the table below summarizes relevant rate constants for the intended bioorthogonal reactions of its components.

| Diene | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol:Water |

| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine (Tz) | TCO-OH | 210 | PBS, pH 7.4, 37°C[4] |

| Azide-PEG4-acid | DBCO-PEG4-acid | 2.1 ± 0.2 | PBS, pH 7.4, 37°C[4] |

| Tetrazine carbamate | sTCO-acid | 23800 ± 400 | 25% Acetonitrile/PBS |

Experimental Protocols

The following are example protocols for the use of this compound in bioconjugation, based on established methods for similar reagents. Optimization may be required for specific applications.

Two-Step Protein Labeling via Azide Modification and Subsequent IEDDA Reaction

This protocol describes the labeling of a protein with a TCO-modified molecule using this compound as a linker.

Step 1: Introduction of an Azide Handle onto the Protein

-

Protein Preparation: Ensure the protein of interest is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris, glycine), they must be removed by dialysis or buffer exchange.[12]

-

Azide Labeling: React the protein with an azide-containing NHS ester (e.g., Azido-PEG4-NHS ester) at a 10-20 fold molar excess. The NHS ester will react with primary amines (lysine residues) on the protein surface.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[13]

-

Purification: Remove the unreacted azide-NHS ester using a desalting column or size-exclusion chromatography.[9]

Step 2: Conjugation of this compound to the Azide-Modified Protein

-

Reagent Preparation: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[14]

-

Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the azide-modified protein.[13]

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[8]

-

Purification: Purify the resulting tetrazine-functionalized protein using a desalting column or size-exclusion chromatography to remove excess linker.

Step 3: IEDDA Reaction with a TCO-Containing Molecule

-

Reaction Setup: Add the TCO-containing molecule (e.g., a fluorescent dye or drug) to the purified tetrazine-functionalized protein. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.[9]

-

Incubation: The reaction is typically rapid and can be complete in under an hour at room temperature.[12]

-

Final Purification: Purify the final conjugate to remove any unreacted TCO-molecule.

Live Cell Imaging with this compound

This protocol outlines a general procedure for labeling live cells.

-

Cell Culture and Labeling: Culture cells to the desired confluency. Introduce an azide or TCO handle onto the cell surface. This can be achieved through metabolic labeling with an azide-modified sugar (e.g., Ac4ManNAz) or by treating the cells with a TCO-NHS ester to label cell surface proteins.

-

Washing: Wash the cells three times with PBS to remove unreacted labeling reagent.

-

Conjugation: Incubate the labeled cells with a solution of the complementary this compound conjugate (e.g., if cells are azide-labeled, use a TCO-modified probe reacted with the tetrazine moiety of the linker).

-

Incubation: Incubation times can range from minutes to an hour.

-

Washing and Imaging: Wash the cells to remove the unbound conjugate and proceed with fluorescence microscopy.

Visualizations

Reaction Mechanism```dot

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

References

- 1. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. conju-probe.com [conju-probe.com]

- 4. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glycomindsynth.com [glycomindsynth.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included [bio-itworld.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Antibody Labeling with Methyltetrazine-PEG2-DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the site-specific labeling of antibodies using a Methyltetrazine-PEG2-DBCO heterobifunctional linker. This method leverages the power of bioorthogonal click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to create well-defined and homogenous antibody conjugates, such as antibody-drug conjugates (ADCs).[1][2] The protocol first involves the introduction of an azide (B81097) group onto the antibody. Subsequently, the this compound linker is attached to the azide-modified antibody via its DBCO moiety. This leaves the methyltetrazine group available for a highly efficient and specific reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule of interest (e.g., a cytotoxic payload, a fluorescent dye, or an imaging agent).

The polyethylene (B3416737) glycol (PEG) spacer in the linker enhances solubility and reduces steric hindrance, while the bioorthogonal nature of the SPAAC and subsequent tetrazine-TCO ligation ensures high specificity and biocompatibility, proceeding efficiently under mild, aqueous conditions without the need for a copper catalyst.[3][] This controlled conjugation method is critical for producing next-generation targeted therapeutics with a defined drug-to-antibody ratio (DAR), which in turn leads to improved pharmacokinetics, efficacy, and safety profiles.[5][6]

Data Presentation

Quantitative analysis is crucial for the characterization of antibody conjugates. The following tables summarize key parameters that should be assessed after the labeling procedure.

Table 1: Quantitative Analysis of Antibody-Linker Conjugation

| Parameter | Method | Typical Result |

| Degree of Labeling (DOL) of Azide | UV/Vis Spectroscopy or Mass Spectrometry | 2-4 azides per antibody |

| Linker Conjugation Efficiency | Mass Spectrometry (LC-MS) | >95% |

| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV/Vis Spectroscopy, or LC-MS | 2 or 4 |

| Purity of Final Conjugate | Size-Exclusion Chromatography (SEC) | >98% monomeric species |

Table 2: Stability Assessment of Final Antibody Conjugate

| Parameter | Method | Condition | Typical Result |

| Thermal Stability | Differential Scanning Calorimetry (DSC) | Temperature ramp | Minimal change in melting temperature (Tm) compared to unconjugated antibody |

| Physical Stability | Size-Exclusion Chromatography (SEC) | 4°C for 4 weeks | <2% increase in aggregation |

| In Vitro Plasma Stability | LC-MS | Incubation in human plasma at 37°C | >95% conjugate remaining after 7 days |

Experimental Protocols

This protocol is divided into three main stages:

-

Antibody Modification with an Azide Group: Introduction of a bioorthogonal azide handle onto the antibody.

-

Conjugation of this compound to the Azide-Modified Antibody: Attachment of the heterobifunctional linker via SPAAC.

-

Characterization of the Antibody-Linker Conjugate: Analysis of the resulting conjugate to determine key quality attributes.

Protocol 1: Antibody Modification with Azide-PEG-NHS Ester

This protocol describes the introduction of azide groups onto the antibody via reaction with primary amines (e.g., lysine (B10760008) residues) using an Azide-PEG-NHS ester.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-PEG4-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., PBS, pH 8.0-8.5)

-

Desalting columns or dialysis equipment

-

Amicon Ultra Centrifugal Filter Units

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris) or sodium azide, exchange the buffer to PBS, pH 7.4, using a desalting column or dialysis.[7]

-

Concentrate the antibody to 1-2 mg/mL using an Amicon Ultra centrifugal filter unit.[7][]

-

Determine the precise antibody concentration using a UV/Vis spectrophotometer.

-

-

Conjugation Reaction:

-

Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO.

-

Adjust the pH of the antibody solution to 8.0-8.5 to increase the reactivity of the NHS ester.[]

-

Add a 10-fold molar excess of the Azide-PEG4-NHS Ester stock solution to the antibody solution with gentle mixing.[] The final DMSO concentration should be below 20%.[9]

-

Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[]

-

-

Purification of Azide-Modified Antibody:

-

Remove excess, unreacted Azide-PEG4-NHS Ester by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.[10]

-

Alternatively, perform dialysis against PBS, pH 7.4, to remove unreacted linker.[]

-

Collect the fractions containing the azide-modified antibody.

-

The azide-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.[10]

-

Protocol 2: Conjugation of this compound to Azide-Modified Antibody

This protocol details the attachment of the this compound linker to the azide-modified antibody via a copper-free click chemistry reaction (SPAAC).

Materials:

-

Azide-modified antibody (from Protocol 1)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Ensure the azide-modified antibody is in a suitable reaction buffer at a concentration of 1-10 mg/mL.[3]

-

-

Click Reaction:

-

Final Purification:

-

Purify the final antibody-linker conjugate from excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC).[10]

-

Collect the fractions corresponding to the monomeric antibody conjugate.

-

Protocol 3: Characterization of the Antibody-Linker Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy:

-

Measure the absorbance of the purified antibody-linker conjugate at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the methyltetrazine group (if distinct and known).

-

Calculate the concentration of the antibody and the linker using their respective extinction coefficients.

-

The DAR is the molar ratio of the linker to the antibody.[6]

2. Analysis by Hydrophobic Interaction Chromatography (HIC):

-

HIC separates different drug-loaded species based on their hydrophobicity.[]

-

This technique can be used to determine the distribution of species with different numbers of linkers attached and to calculate the average DAR.[]

3. Analysis by LC-MS:

-

Liquid chromatography-mass spectrometry (LC-MS) provides a precise measurement of the molecular weight of the conjugate.[5]

-

Deconvolution of the mass spectrum allows for the identification of different drug-loaded species and the calculation of the average DAR.[5] The antibody conjugate can be analyzed in its intact form or after reduction to separate the light and heavy chains.[5]

4. Analysis by SDS-PAGE:

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the successful conjugation.[12]

-

The conjugated antibody will show a higher molecular weight band compared to the unconjugated antibody.[12] This can be observed under both reducing (separating heavy and light chains) and non-reducing conditions.[12]

Visualizations

Experimental Workflow

Caption: Workflow for antibody labeling with this compound.

Mechanism of Action for an Antibody-Drug Conjugate (ADC)

Caption: General mechanism of action for an antibody-drug conjugate.

References

- 1. The promising role of antibody drug conjugate in cancer therapy: Combining targeting ability with cytotoxicity effectively [pubmed.ncbi.nlm.nih.gov]

- 2. selectscience.net [selectscience.net]

- 3. docs.aatbio.com [docs.aatbio.com]

- 5. agilent.com [agilent.com]

- 6. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 12. aboligo.com [aboligo.com]

Step-by-step guide for protein conjugation using Methyltetrazine-PEG2-DBCO.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the bioconjugation of proteins using the heterobifunctional linker, Methyltetrazine-PEG2-DBCO. This linker enables a two-step conjugation strategy, beginning with the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) of the DBCO moiety to an azide-modified protein, followed by the inverse electron demand Diels-Alder (IEDDA) reaction of the methyltetrazine group with a trans-cyclooctene (B1233481) (TCO)-containing molecule. This bioorthogonal approach offers high efficiency, specificity, and biocompatibility, making it a valuable tool for various applications, including the development of antibody-drug conjugates (ADCs), targeted therapies, and advanced molecular imaging agents.[1][2][3][4]

Principles of the Two-Step Conjugation

The core of this methodology lies in two highly selective and efficient bioorthogonal reactions.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The first step involves the reaction of the dibenzocyclooctyne (DBCO) group on the this compound linker with an azide (B81097) group previously introduced onto the protein of interest. This reaction is highly specific, proceeds readily in aqueous buffers under mild conditions, and does not require a cytotoxic copper catalyst, making it suitable for applications involving sensitive biological molecules.[5][6][7]

-

Inverse Electron Demand Diels-Alder (IEDDA) Reaction: Once the protein is functionalized with the methyltetrazine moiety, it can undergo an extremely fast and selective IEDDA reaction with a TCO-containing molecule.[2][3][8][9] This second ligation allows for the attachment of a wide range of payloads, such as fluorescent dyes, drugs, or other biomolecules, to the protein. The exceptional kinetics of the IEDDA reaction make it one of the fastest bioorthogonal ligations available.[2]

Experimental Protocols

This section provides detailed methodologies for the two key steps of the conjugation process: the initial labeling of an azide-modified protein with this compound and the subsequent reaction of the tetrazine-functionalized protein with a TCO-containing molecule.

Step 1: Labeling of Azide-Modified Protein with this compound (SPAAC Reaction)

This protocol describes the reaction between an azide-containing protein and this compound.

Materials:

-

Azide-modified protein

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Important: Avoid buffers containing sodium azide as it will react with the DBCO group.[5][10]

-

Spin desalting columns or size-exclusion chromatography system for purification.

Protocol:

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add the this compound stock solution to the azide-modified protein solution. The recommended molar excess of the linker can range from 1.5 to 50-fold, depending on the protein concentration and the number of azide groups. A common starting point is a 10- to 20-fold molar excess.[10]

-

Ensure the final concentration of DMSO or DMF in the reaction mixture is less than 20% to maintain protein stability.[5][6]

-

Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[5][11] Gentle mixing during incubation is recommended.

-

-

Purification:

Quantitative Data Summary for SPAAC Reaction:

| Parameter | Recommended Value/Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Reaction Buffer | PBS, pH 7.2 - 7.5 (azide-free) | Tris or glycine (B1666218) buffers should be avoided if an NHS ester was used to introduce the azide. |

| Molar Excess of this compound | 1.5 - 50 fold | Optimization may be required for specific proteins. A 10-20 fold excess is a good starting point. |

| Reaction Time | 2 - 12 hours at room temperature; overnight at 4°C | Longer incubation can improve efficiency. |

| Final DMSO/DMF Concentration | < 20% | To avoid protein denaturation. |

Step 2: Conjugation of Tetrazine-Modified Protein with a TCO-Containing Molecule (IEDDA Reaction)

This protocol describes the bioorthogonal reaction between the tetrazine-functionalized protein and a TCO-containing molecule.

Materials:

-

Purified tetrazine-modified protein from Step 1

-

TCO-containing molecule (e.g., TCO-dye, TCO-drug)

-

Compatible solvent for the TCO-molecule (e.g., DMSO)

-

Reaction Buffer: PBS, pH 7.4

Protocol:

-

Reagent Preparation:

-

Ensure the purified tetrazine-labeled protein is in an appropriate buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the TCO-containing molecule in a compatible solvent like DMSO.

-

-

IEDDA Reaction:

-

Purification:

-

If necessary, purify the final protein conjugate to remove any unreacted TCO-containing molecule using an appropriate method such as dialysis, spin desalting columns, or size-exclusion chromatography.

-

Quantitative Data Summary for IEDDA Reaction:

| Parameter | Recommended Value/Range | Notes |

| Molar Excess of TCO-Molecule | 1.5 - 5 fold | Can be adjusted based on the reactivity and concentration of the reactants. |

| Reaction Time | Minutes to a few hours at room temperature | The IEDDA reaction is typically very fast. |

| Reaction Buffer | PBS, pH 7.4 | The reaction is efficient under mild, aqueous conditions. |

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step process for protein conjugation using this compound.

Caption: Workflow for two-step protein conjugation.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of the bioorthogonal reactions involved in the conjugation process.

Caption: Bioorthogonal reaction cascade for protein conjugation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 4. DBCO-PEG4-hydrazone-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. broadpharm.com [broadpharm.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 10. interchim.fr [interchim.fr]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application of Methyltetrazine-PEG2-DBCO in Live Cell Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG2-DBCO is a versatile heterobifunctional linker that serves as a powerful tool in the field of bioorthogonal chemistry, particularly for live cell imaging and drug development. This molecule incorporates two distinct and highly reactive bioorthogonal functionalities: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances solubility in aqueous environments and minimizes steric hindrance.